molecular formula C21H21N3O4 B7711250 N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide

Cat. No. B7711250
M. Wt: 379.4 g/mol
InChI Key: UVKWEECDLQNEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, also known as BQ-123, is a peptide antagonist that selectively blocks endothelin-1 (ET-1) binding to the ETA receptor. It is a potent and specific inhibitor of the ETA receptor, which is involved in vasoconstriction and cell proliferation. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and cancer.

Mechanism of Action

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide selectively blocks the ETA receptor, which is responsible for vasoconstriction, cell proliferation, and fibrosis. ETA receptors are expressed in various tissues, including blood vessels, heart, kidney, and lung. By blocking the ETA receptor, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide reduces the vasoconstrictive and proliferative effects of ET-1, leading to vasodilation and decreased cell growth.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to have significant biochemical and physiological effects in various animal models and clinical studies. It reduces blood pressure by inhibiting vasoconstriction, improves cardiac function by reducing fibrosis and hypertrophy, and protects against renal damage by reducing oxidative stress and inflammation. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has also been shown to have anti-tumor effects in various cancer models.

Advantages and Limitations for Lab Experiments

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has several advantages as a research tool, including its high potency and specificity for the ETA receptor, its stability in aqueous solutions, and its ability to penetrate cell membranes. However, it also has some limitations, including its relatively short half-life and the need for repeated dosing in vivo. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide may also have off-target effects, which need to be carefully evaluated in each experimental setting.

Future Directions

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has potential therapeutic applications in various diseases, including hypertension, heart failure, and cancer. Future research directions include developing more stable and long-acting formulations of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, exploring its combination with other drugs for synergistic effects, and investigating its role in other disease models. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide may also be useful as a diagnostic tool for ETA receptor expression in various tissues. Overall, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has significant potential as a research tool and a therapeutic agent for various diseases.

Synthesis Methods

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves coupling the N-protected amino acids onto a solid support, then deprotecting and cleaving the peptide from the support. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.

Scientific Research Applications

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has been widely used in scientific research to investigate the role of the ETA receptor in various physiological and pathological processes. It has been shown to be effective in reducing blood pressure in animal models of hypertension and in patients with essential hypertension. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has also been studied for its potential therapeutic effects in heart failure, pulmonary hypertension, and renal diseases.

properties

IUPAC Name

N-butyl-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-2-3-12-23(21(26)15-8-10-18(11-9-15)24(27)28)14-17-13-16-6-4-5-7-19(16)22-20(17)25/h4-11,13H,2-3,12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKWEECDLQNEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-nitro-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.